molecular formula C17H19ClN2O6S2 B11056309 N-(4-chloro-2,5-dimethoxyphenyl)-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide

Cat. No.: B11056309
M. Wt: 446.9 g/mol
InChI Key: NAXVRISHSMMDOL-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-(4-MORPHOLINYLSULFONYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of sulfonyl-containing thiophene carboxamides. This compound is characterized by its unique chemical structure, which includes a chlorinated dimethoxyphenyl group, a morpholinylsulfonyl group, and a thiophene carboxamide moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-(4-MORPHOLINYLSULFONYL)-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chlorinated Dimethoxyphenyl Intermediate: This step involves the chlorination of a dimethoxyphenyl precursor under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Morpholinylsulfonyl Group: The morpholinylsulfonyl group can be introduced via a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with Thiophene Carboxamide: The final step involves coupling the intermediate with a thiophene carboxamide derivative using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-(4-MORPHOLINYLSULFONYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-(4-MORPHOLINYLSULFONYL)-2-THIOPHENECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-(4-MORPHOLINYLSULFONYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-(4-MORPHOLINYLSULFONYL)-2-THIOPHENECARBOXAMIDE: can be compared with other sulfonyl-containing thiophene carboxamides or related compounds with similar structural features.

Uniqueness

    Structural Uniqueness: The presence of the chlorinated dimethoxyphenyl group and the morpholinylsulfonyl group makes this compound unique compared to other similar compounds.

    Biological Activity: Its specific biological activities and potential therapeutic effects may differ from those of related compounds, making it a subject of interest in scientific research.

Properties

Molecular Formula

C17H19ClN2O6S2

Molecular Weight

446.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide

InChI

InChI=1S/C17H19ClN2O6S2/c1-24-14-9-13(15(25-2)8-12(14)18)19-17(21)16-7-11(10-27-16)28(22,23)20-3-5-26-6-4-20/h7-10H,3-6H2,1-2H3,(H,19,21)

InChI Key

NAXVRISHSMMDOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3)OC)Cl

Origin of Product

United States

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